Cas no 2172041-40-4 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid)

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid
- 2171448-49-8
- 3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid
- 2171437-81-1
- (1r,3r)-3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid
- (1s,3s)-3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid
- EN300-1554320
- EN300-1554321
- 2172041-40-4
- EN300-1554319
-
- インチ: 1S/C26H28N2O6/c29-24(28-17-9-15(10-17)25(30)31)16-11-18(33-13-16)12-27-26(32)34-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: JLHJIOVWGJEZAF-UHFFFAOYSA-N
- SMILES: O1CC(C(NC2CC(C(=O)O)C2)=O)CC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 464.19473662g/mol
- 同位素质量: 464.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 8
- 複雑さ: 746
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 114Ų
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1554319-5000mg |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1554319-2.5g |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1554319-0.1g |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1554319-2500mg |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1554319-250mg |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1554319-1000mg |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1554319-50mg |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1554319-0.05g |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1554319-10.0g |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1554319-0.5g |
3-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-amido}cyclobutane-1-carboxylic acid |
2172041-40-4 | 0.5g |
$3233.0 | 2023-07-10 |
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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9. Book reviews
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acidに関する追加情報
Professional Introduction to Compound with CAS No. 2172041-40-4 and Product Name: 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid
Compound with the CAS number 2172041-40-4 and the product name 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular architecture of this compound incorporates several key functional groups that contribute to its reactivity and biological activity, making it a promising candidate for further investigation.
The core structure of this compound is characterized by a cyclobutane ring that is linked to an oxolane moiety. The oxolane ring introduces a flexible ether linkage, which can enhance the compound's solubility and bioavailability. Additionally, the presence of an amino group and a carboxylic acid group provides multiple sites for further chemical modification, allowing for the development of derivatives with tailored properties.
One of the most striking features of this compound is the incorporation of a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis as an amino protecting group, but its presence in this context suggests potential applications in other areas of medicinal chemistry. The Fmoc group can also serve as a handle for further functionalization, enabling the construction of more complex molecules.
The 9H-fluorene component of the Fmoc group adds another layer of complexity to the compound's structure. Fluorene derivatives are known for their stability and hydrophobicity, which can be advantageous in drug design. The hydrophobic nature of the fluorene ring may enhance the compound's interaction with biological targets, while its stability ensures that it remains intact under various physiological conditions.
Recent research has highlighted the importance of bioconjugation in drug development. The presence of multiple reactive sites in this compound makes it an excellent candidate for conjugation with other biomolecules such as peptides, proteins, or nucleic acids. Such conjugates have shown promise in targeted therapy, where specific delivery to diseased cells or tissues is crucial.
The cyclobutane ring itself is a well-studied motif in medicinal chemistry. Its rigid structure can improve binding affinity by reducing conformational entropy, while its size allows for optimal interactions with biological targets. In this compound, the cyclobutane ring is connected to the oxolane moiety via an amide bond, which provides additional stability and modularity for chemical modifications.
Current research in pharmaceutical chemistry increasingly focuses on structure-activity relationships (SAR) to optimize drug candidates. The unique structural features of this compound make it an ideal subject for SAR studies. By systematically modifying different parts of the molecule, researchers can gain insights into which structural elements contribute most to biological activity. This approach has been instrumental in developing drugs with improved efficacy and reduced side effects.
The carboxylic acid group at the end of the molecule offers another opportunity for functionalization. Carboxylic acids can be converted into esters, amides, or other derivatives, expanding the range of possible applications. For instance, esters have been widely used in prodrug formulations to enhance solubility or bioavailability.
In conclusion, compound with CAS No. 2172041-40-4 and product name 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-3-amido}cyclobutane-1-carboxylic acid represents a versatile scaffold with numerous potential applications in drug development. Its unique structural features, including the cyclobutane ring, oxolane moiety, Fmoc group, and fluorene component, make it an attractive candidate for further investigation. By leveraging these structural elements through bioconjugation and chemical modifications, researchers can develop novel therapeutic agents with improved properties.
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